Nanangenine B

Descripción general

Descripción

Nanangenina B es un compuesto sesquiterpenoide de drimano aislado del hongo Aspergillus nanangensis

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de nanangenina B implica el aislamiento del compuesto de la especie fúngica Aspergillus nanangensis. Las estructuras de las nanangeninas, incluida la nanangenina B, se elucidaron mediante análisis espectroscópico detallado y estudios de difracción de rayos X de monocristal . Se propone que la vía biosintética de la nanangenina B implica la conversión de difosfato de farnesilo al esqueleto de drimano a través de un mecanismo iniciado por protonación .

Métodos de producción industrial

Actualmente, hay información limitada sobre los métodos de producción industrial de nanangenina B. La fuente principal sigue siendo el aislamiento de la especie fúngica Aspergillus nanangensis. Se necesitan más investigaciones y desarrollo para establecer métodos de producción escalables para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

Nanangenina B experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus actividades biológicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran nanangenina B incluyen agentes oxidantes como permanganato de potasio y agentes reductores como borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar que se logren las modificaciones deseadas.

Principales productos formados

Los principales productos formados a partir de las reacciones de nanangenina B dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Chemical Profile

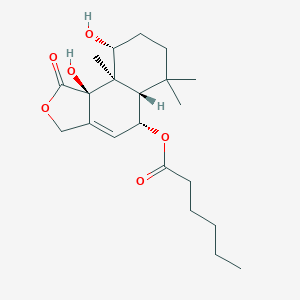

- Molecular Formula : C21H32O6

- Molecular Weight : 380.5 g/mol

- Structural Characteristics : Contains hydroxyl and acyl groups typical of drimane sesquiterpenoids.

Scientific Research Applications

Nanangenine B has several significant applications across various scientific domains:

1. Chemistry

- Biosynthesis Studies : It serves as a model compound for studying sesquiterpenoid biosynthesis. Understanding its biosynthetic pathway can lead to enhanced production methods for therapeutic use .

2. Biology

- Cytotoxicity : Exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer research. The following table summarizes its effects on different cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Rat Glioblastoma C6 | 54.3 | Inhibition of cell viability |

| Human Breast Cancer MCF-7 | 97.5 | Induction of apoptosis |

| Human Prostate Cancer PC-3 | 88.1 | Reduction in cell proliferation |

| Human Lymphoma Raji | 54.1 | Significant cytotoxic effects |

3. Medicine

- Therapeutic Potential : Its biological activities suggest potential applications in oncology, particularly for developing new anticancer agents. The compound has shown promising results in inducing apoptosis and causing cell cycle arrest in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Cytotoxicity Assays : In vitro assays demonstrated significant reductions in viability for various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

- Mechanistic Studies : Research indicates that this compound induces apoptosis through caspase activation pathways, evidenced by increased levels of cleaved caspases in treated cell lines.

- Biosynthetic Pathways : Investigations into the biosynthesis revealed a complex pathway involving multiple enzymatic steps, indicating potential biotechnological applications for drug development .

Mecanismo De Acción

El mecanismo de acción de la nanangenina B involucra su interacción con objetivos moleculares y vías específicas. Se propone que la biosíntesis de sesquiterpenoides de tipo drimano, incluida la nanangenina B, proceda a través de un mecanismo iniciado por protonación que involucra sintasas de terpenos de clase II . Este mecanismo es distinto del mecanismo iniciado por ionización de las sintasas de terpenos de clase I, donde se genera un carbocatión por la liberación de un grupo difosfato .

Comparación Con Compuestos Similares

Nanangenina B es parte de una familia de sesquiterpenoides de drimano, que incluye otros compuestos como la nanangenina A y la nanangenina C . Estos compuestos comparten un esqueleto de drimano similar, pero difieren en sus cadenas laterales y grupos funcionales. Nanangenina B es única debido a su cadena lateral acilo específica, que contribuye a sus actividades biológicas distintas .

Lista de compuestos similares

- Nanangenina A

- Nanangenina C

- Otros sesquiterpenoides de drimano aislados de especies de Aspergillus

Actividad Biológica

Nanangenine B is a drimane-type sesquiterpenoid compound isolated from the fungus Aspergillus nanangensis. Its biological activities, particularly in the context of anticancer research, have garnered significant attention. This article provides a detailed overview of the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hexanoyl group at the 6-position. The molecular formula is , and its structure can be represented as follows:

- Molecular Structure :

- Chemical Formula :

- Key Functional Groups : Hydroxyl and acyl groups.

Cytotoxicity and Anticancer Potential

This compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effects on different cell lines based on recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Rat Glioblastoma C6 | 54.3 | Inhibition of cell viability |

| Human Breast Cancer MCF-7 | 97.5 | Induction of apoptosis |

| Human Prostate Cancer PC-3 | 88.1 | Reduction in cell proliferation |

| Human Lymphoma Raji | 54.1 | Significant cytotoxic effects |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cytotoxic Effects : this compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and changes in the apoptotic profile of treated cells. For instance, MCF-7 cells treated with this compound showed an increase in early and late apoptotic cells from 1.7% to approximately 15% after treatment .

- Cell Cycle Arrest : Treatment with this compound causes cell cycle arrest, particularly in the G2/M phase. This was demonstrated by a significant decrease in cells in the G0/G1 phase and an increase in the subG0 population, indicating cell death .

- Interaction with Cellular Targets : While the exact molecular targets remain to be fully elucidated, preliminary studies suggest that this compound interacts with specific cellular pathways that regulate apoptosis and cell proliferation .

Research Findings and Case Studies

Recent research highlights the potential of this compound as a therapeutic agent:

- A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability at concentrations ranging from 54.1 µM to 97.5 µM, indicating its potential as an anticancer drug candidate .

- Another investigation into the biosynthetic pathway of this compound revealed insights into its production from Aspergillus nanangensis, suggesting that understanding this pathway could lead to enhanced production methods for therapeutic use .

Propiedades

IUPAC Name |

[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSMCYXVBDZJRK-QOGIMEQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.